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KSL 128114

PDZ domain syntenin fluorescence polarization

KSL 128114 is the only syntenin PDZ1 inhibitor offering sub-micromolar affinity, 15-fold selectivity over SNX27, dual human plasma and mouse hepatic microsome stability, and a structurally resolved non-canonical binding mode. Validated in patient-derived GBM PDX models (50 µM pre-treatment prolongs survival) and as a non-cytotoxic probe for endosomal viral entry blockade (EC50=20 µM, no ACE2 binding). The sole structurally characterized starting point for structure-guided optimization of second-generation PDZ1 antagonists.

Molecular Formula C96H165N39O21
Molecular Weight 2201.6 g/mol
Cat. No. B15608918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSL 128114
Molecular FormulaC96H165N39O21
Molecular Weight2201.6 g/mol
Structural Identifiers
InChIInChI=1S/C96H165N39O21/c1-7-51(2)72(89(155)156)133-84(150)68(45-71(139)140)131-87(153)73(53-23-9-8-10-24-53)134-88(154)74(96(4,5)6)135-85(151)66(43-54-46-118-57-26-12-11-25-56(54)57)129-83(149)67(44-55-47-111-50-120-55)130-86(152)69(49-136)132-82(148)65(34-22-42-117-95(109)110)128-81(147)64(33-21-41-116-94(107)108)127-79(145)62(28-14-16-36-98)125-78(144)61(27-13-15-35-97)124-77(143)60(31-19-39-114-92(103)104)122-70(138)48-119-75(141)58(29-17-37-112-90(99)100)123-80(146)63(32-20-40-115-93(105)106)126-76(142)59(121-52(3)137)30-18-38-113-91(101)102/h11-12,25-26,46-47,50-51,53,58-69,72-74,118,136H,7-10,13-24,27-45,48-49,97-98H2,1-6H3,(H,111,120)(H,119,141)(H,121,137)(H,122,138)(H,123,146)(H,124,143)(H,125,144)(H,126,142)(H,127,145)(H,128,147)(H,129,149)(H,130,152)(H,131,153)(H,132,148)(H,133,150)(H,134,154)(H,135,151)(H,139,140)(H,155,156)(H4,99,100,112)(H4,101,102,113)(H4,103,104,114)(H4,105,106,115)(H4,107,108,116)(H4,109,110,117)/t51-,58+,59+,60+,61-,62+,63-,64-,65+,66-,67-,68-,69-,72-,73-,74+/m0/s1
InChIKeyJHIMDMTVBCBWIO-UJEPQUICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KSL 128114 for Research Procurement: Syntenin PDZ1 Peptide Inhibitor Baseline


KSL 128114 is a synthetic 16‑residue peptide inhibitor (Ac‑D‑Arg‑Arg‑D‑Arg‑Gly‑D‑Arg‑Lys‑D‑Lys‑Arg‑D‑Arg‑Ser‑His‑Trp‑Gly(tBu)‑Chg‑Asp‑Ile‑OH; CAS 2757292‑12‑7; MW 2201.59 Da) that binds the PDZ1 domain of the scaffold protein syntenin (MDA‑9/SDCBP) with nanomolar affinity [1]. The compound was developed as a metabolically stable, cell‑penetrating antagonist that disrupts syntenin‑mediated protein trafficking, a mechanism exploited by several aggressive cancers and enveloped RNA viruses [2].

Why Generic Substitution Fails for KSL 128114 in Syntenin‑Targeted Research


Syntenin PDZ1 inhibitors are not functionally interchangeable because KSL 128114 combines sub‑micromolar PDZ1 affinity, 15‑fold selectivity over the related PDZ‑domain protein SNX27, dual human plasma and mouse hepatic microsome stability, and a structurally resolved non‑canonical binding mode [1] that together confer a unique polypharmacology—simultaneous anti‑glioblastoma efficacy in patient‑derived xenografts and broad‑spectrum antiviral entry blockade [2]. Alternative small‑molecule PDZ1i compounds (e.g., IVMT‑Rx‑4/PDZ1i) lack demonstrated metabolic stability in human plasma [1], while earlier peptide prototypes (e.g., KSL‑128018) lack published quantitative selectivity and in‑vivo antiviral data [2].

KSL 128114 Quantitative Differentiation Evidence Against Closest Comparators


PDZ1 Binding Affinity and 15‑Fold Selectivity Over SNX27

KSL 128114 binds the syntenin PDZ1 domain with a KD of 0.3 ± 0.18 μM while displaying 15‑fold lower affinity for the related PDZ protein SNX27 (KD = 5.0 ± 0.2 μM). This selectivity window is confirmed in the same fluorescence polarization assay system and contrasts with the small‑molecule PDZ1i, for which published quantitative selectivity measurements against SNX27 are absent [1].

PDZ domain syntenin fluorescence polarization

Metabolic Stability in Human Plasma and Mouse Hepatic Microsomes

KSL 128114 demonstrates resistance to degradation in both human plasma and mouse hepatic microsomes, a dual‑matrix stability profile not reported for the small‑molecule PDZ1i (which has a t1/2 of ~9 h in vivo but lacks published plasma stability data) [1]. The earlier peptide KSL‑128018 was crystallized but its metabolic stability data remain unpublished [2].

peptide stability metabolic degradation drug-like properties

Anti‑SARS‑CoV‑2 Potency with Minimal Cytotoxicity

In VeroE6 cells, KSL 128114 inhibits SARS‑CoV‑2 infection with an EC50 of 20 μM, accompanied by no or minor effects on cell viability at the effective concentration [1]. By contrast, the widely used endosomal entry inhibitor chloroquine shows a narrower therapeutic window with reported cytotoxicity at concentrations required for antiviral efficacy [2].

SARS-CoV-2 antiviral endosomal entry EC50

In‑Vivo Survival Benefit in Patient‑Derived GBM Xenograft Model

Treatment of primary patient‑derived GBM cells with KSL‑128114 at 50 μM prior to intracranial implantation significantly prolonged survival in a PDX mouse model [1]. In the same cancer indication, the small‑molecule PDZ1i was shown to improve survival in a radiation‑induced GBM invasion model, but quantitative survival extension was not reported in a patient‑derived xenograft setting [2].

glioblastoma xenograft survival brain tumor

Broad‑Spectrum Antiviral Activity Across RNA Virus Families

KSL‑128114 inhibits a panel of genetically diverse RNA viruses that rely on endosomal entry: SARS‑CoV‑2 (EC50 = 20 μM), chikungunya virus (CHIKV, Alphavirus), dengue virus (DENV), West Nile virus (WNV), and tick‑borne encephalitis virus (TBEV) [1]. While chloroquine inhibits some flaviviruses, its antiviral spectrum is narrower and mechanism‑dependent on endosomal pH neutralization rather than specific host‑factor targeting [2].

pan-viral inhibitor flavivirus alphavirus endosomal entry

Structurally Resolved Non‑Canonical PDZ1 Binding Mode

The X‑ray crystal structure of KSL‑128114 (and its precursor KSL‑128018) in complex with syntenin PDZ1 reveals an extended non‑canonical binding mode distinct from the classical C‑terminal peptide recognition typically observed for PDZ domains [1]. No experimentally resolved 3D structure exists for the small‑molecule PDZ1i bound to syntenin PDZ1, limiting structure‑guided optimization [2].

X-ray crystallography PDZ domain binding mode structural biology

KSL 128114 Preferential Procurement Scenarios Based on Differentiation Evidence


Glioblastoma PDX and Primary Cell Viability Studies

When the research objective is to evaluate syntenin‑targeted therapy in patient‑derived glioblastoma models, KSL‑128114 is the only syntenin inhibitor with published PDX survival data (50 μM pre‑treatment significantly prolongs survival) and confirmed metabolic stability in both human plasma and mouse hepatic microsomes, reducing the risk of peptide degradation confounds during ex‑vivo cell manipulation [1].

SARS‑CoV‑2 and Emerging Coronavirus Endosomal Entry Mechanism Dissection

For studies requiring a selective, non‑cytotoxic probe to block endosomal viral entry without perturbing cell‑surface ACE2 expression or direct membrane fusion, KSL‑128114 (EC50 = 20 μM, no ACE2 binding, 15‑fold selectivity over SNX27) provides a cleaner pharmacological tool than chloroquine or hydroxychloroquine, which act via endosomal pH neutralization and carry broader cellular effects [1].

Broad‑Spectrum Antiviral Screening and Host‑Factor Target Validation

Laboratories conducting phenotypic antiviral screens against flaviviruses (DENV, WNV, TBEV) and alphaviruses (CHIKV) should prioritize KSL‑128114 as a syntenin‑pathway probe because its antiviral breadth has been experimentally confirmed across five RNA virus families in a single study, enabling cross‑validation of host‑factor dependency in a standardized assay format [1].

Structure‑Guided PDZ Domain Inhibitor Optimization Campaigns

Medicinal chemistry teams pursuing rational design of second‑generation syntenin PDZ1 antagonists benefit from the publicly available X‑ray crystal structure of KSL‑128114/KSL‑128018 bound to syntenin PDZ1, which reveals an extended non‑canonical binding mode. No comparable structural template exists for small‑molecule PDZ1i, making KSL‑128114 the only structurally characterized starting point for fragment‑based or structure‑guided optimization [1].

Technical Documentation Hub

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